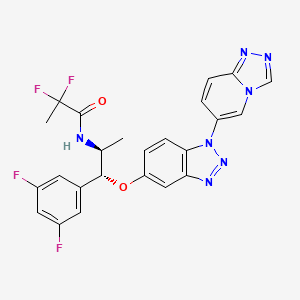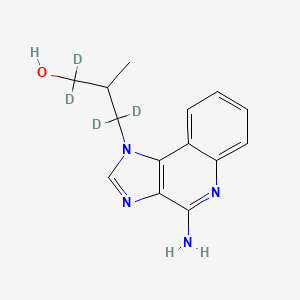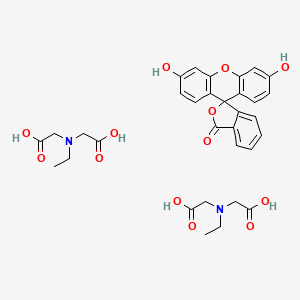
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2 It plays a significant role in regulating various physiological functions, including metabolic rate, locomotor activity, and gene transcription in the hypothalamus and other brain regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound involves large-scale SPPS with automated peptide synthesizers. This ensures high yield and purity, making the process efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2: undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, such as increased stability or enhanced binding affinity to receptors .
Wissenschaftliche Forschungsanwendungen
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating physiological functions and gene transcription.
Medicine: Explored for potential therapeutic applications in metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2 involves binding to specific receptors in the brain, leading to the activation of signaling pathways that regulate metabolic rate, locomotor activity, and gene transcription. The peptide hormone induces cyclic adenosine monophosphate (cAMP) production and inhibits fatty acid synthesis, thereby modulating energy metabolism and promoting neurogenesis .
Vergleich Mit ähnlichen Verbindungen
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2: can be compared with other similar peptide hormones:
Gly-Arg-Gly-Asp-Ser: A peptide sequence involved in cell adhesion and signaling.
These peptides share structural similarities but differ in their specific biological functions and therapeutic applications, highlighting the uniqueness of This compound in regulating metabolic and physiological processes .
Eigenschaften
Molekularformel |
C62H83N17O19 |
|---|---|
Molekulargewicht |
1370.4 g/mol |
IUPAC-Name |
(3S)-4-amino-3-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H83N17O19/c1-30(81)50(60(97)74-41(52(64)89)26-49(87)88)79-58(95)44(25-34-27-68-37-12-7-6-11-36(34)37)71-48(86)28-69-53(90)38(13-8-22-67-62(65)66)72-59(96)45(29-80)77-57(94)42(24-33-14-16-35(83)17-15-33)75-54(91)40(18-20-46(63)84)73-56(93)43(23-32-9-4-3-5-10-32)76-61(98)51(31(2)82)78-55(92)39-19-21-47(85)70-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,68,80-83H,8,13,18-26,28-29H2,1-2H3,(H2,63,84)(H2,64,89)(H,69,90)(H,70,85)(H,71,86)(H,72,96)(H,73,93)(H,74,97)(H,75,91)(H,76,98)(H,77,94)(H,78,92)(H,79,95)(H,87,88)(H4,65,66,67)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1 |
InChI-Schlüssel |
YAZNZPFNKNQZPM-YPKDOBRCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C5CCC(=O)N5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)

![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)



